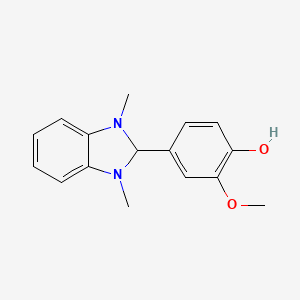![molecular formula C22H24N4O B5512959 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoquinoline derivatives typically involves complex reactions that yield various biologically active compounds. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized by NMR, IR spectroscopy, and mass spectrometry, demonstrating the compound's versatile synthetic routes and potential for generating diverse derivatives with significant biological activities (Zablotskaya et al., 2013).
Applications De Recherche Scientifique
Synthesis and Analgesic Activity
The research conducted by Saad et al. (2011) focuses on the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety, which include compounds related to N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide. These compounds were characterized and screened for analgesic activity, revealing potential applications in pain management without direct reference to N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide but highlighting the relevance of similar structures in medicinal chemistry Saad, H., Osman, N. A., & Moustafa, A. (2011). Molecules, 16, 10187-10201.
Electrospray Mass Spectrometry
Harvey (2000) explored the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide. This study provides a foundation for understanding the mass spectrometric behavior of complex molecules and their potential applications in analytical chemistry Harvey, D. (2000). Journal of the American Society for Mass Spectrometry, 11, 900-915.
Antimicrobial and Anti-inflammatory Agents
Hussain and Kaushik (2012) reported on the design and synthesis of new pyrazole derivatives as anti-inflammatory and antimicrobial agents, indirectly related to the compound of interest. Their work contributes to the broader understanding of how structural modifications can enhance biological activities, including antimicrobial and anti-inflammatory properties, of compounds similar to N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide Hussain, S., & Kaushik, D. (2012). Organic Chemistry: An Indian Journal, 8.
Photocatalytic N-Radical-based Intramolecular Hydroamination
Yu et al. (2017) developed a visible light photocatalytic N-radical-based intramolecular hydroamination process, which could potentially be applied to the synthesis of N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide derivatives. This method offers an efficient approach to synthesizing biologically important heterocycles, demonstrating the versatility of photocatalytic reactions in organic synthesis Yu, X.-Y., Zhou, F., Chen, J.-R., & Xiao, W. (2017). Acta Chimica Sinica, 75, 86.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-yl]-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16(14-26-13-11-17-4-2-3-5-20(17)15-26)24-22(27)19-8-6-18(7-9-19)21-10-12-23-25-21/h2-10,12,16H,11,13-15H2,1H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDHEUHGLNANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)



![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)
![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)